molecular formula C18H12N2O2 B5486387 2-[(E)-2-(1H-indol-3-yl)ethenyl]-4H-1,3-benzoxazin-4-one

2-[(E)-2-(1H-indol-3-yl)ethenyl]-4H-1,3-benzoxazin-4-one

Cat. No.: B5486387
M. Wt: 288.3 g/mol
InChI Key: AOBQKOIATVZUIC-MDZDMXLPSA-N
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Description

2-[(E)-2-(1H-indol-3-yl)ethenyl]-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in many natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1H-indol-3-yl)ethenyl]-4H-1,3-benzoxazin-4-one typically involves the condensation of 1H-indole-3-carbaldehyde with appropriate benzoxazinone derivatives. One common method includes the use of p-toluenesulfonic acid as a catalyst in toluene, which facilitates the formation of the desired product through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(1H-indol-3-yl)ethenyl]-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(E)-2-(1H-indol-3-yl)ethenyl]-4H-1,3-benzoxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1H-indol-3-yl)ethenyl]-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, leading to inhibition or activation of specific pathways. This compound may exert its effects through binding to DNA or proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(1H-indol-3-yl)ethenyl]-4H-1,3-benzoxazin-4-one is unique due to its benzoxazinone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18-14-6-2-4-8-16(14)22-17(20-18)10-9-12-11-19-15-7-3-1-5-13(12)15/h1-11,19H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBQKOIATVZUIC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC3=NC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C3=NC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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